molecular formula C9H17NS B14230033 Cyclohexanecarbothioamide, N,N-dimethyl- CAS No. 514223-99-5

Cyclohexanecarbothioamide, N,N-dimethyl-

Cat. No.: B14230033
CAS No.: 514223-99-5
M. Wt: 171.31 g/mol
InChI Key: CKJKEQMDUBFJCI-UHFFFAOYSA-N
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Description

Cyclohexanecarbothioamide, N,N-dimethyl- is a chemical compound with the molecular formula C9H17NS. It is known for its unique structural properties, which include a cyclohexane ring bonded to a carbothioamide group with two N,N-dimethyl substituents. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbothioamide, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarbonyl chloride with dimethylamine and hydrogen sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Cyclohexanecarbothioamide, N,N-dimethyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarbothioamide, N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Cyclohexanecarbothioamide, N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. For example, it may interact with thiol-containing enzymes, affecting their activity and leading to downstream effects in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarbothioamide, 1-hydroxy-N,N-dimethyl-
  • N,N-dimethylenamino ketones

Uniqueness

Cyclohexanecarbothioamide, N,N-dimethyl- is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its cyclohexane ring and dimethylamino substituents contribute to its stability and versatility in various chemical reactions .

Properties

CAS No.

514223-99-5

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

N,N-dimethylcyclohexanecarbothioamide

InChI

InChI=1S/C9H17NS/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

CKJKEQMDUBFJCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1CCCCC1

Origin of Product

United States

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